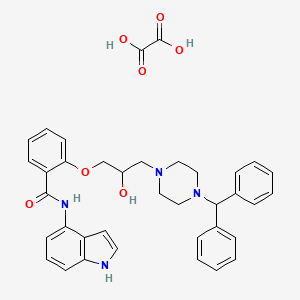
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an indole moiety, a piperazine ring, and a benzamide group. Its unique structure makes it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Formation of the Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative to form the benzamide linkage.
Final Assembly and Oxalate Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions are often employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced alcohols or amines, and various substituted indole and benzamide derivatives.
科学研究应用
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The indole moiety is particularly important for its binding affinity, while the piperazine ring enhances its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-3-yl)benzamide oxalate
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-5-yl)benzamide oxalate
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-6-yl)benzamide oxalate
Uniqueness
The uniqueness of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate lies in its specific substitution pattern, which confers distinct biological and chemical properties. The position of the indole moiety and the specific arrangement of functional groups contribute to its unique binding characteristics and reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
129323-58-6 |
|---|---|
分子式 |
C37H38N4O7 |
分子量 |
650.7 g/mol |
IUPAC 名称 |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C35H36N4O3.C2H2O4/c40-28(24-38-20-22-39(23-21-38)34(26-10-3-1-4-11-26)27-12-5-2-6-13-27)25-42-33-17-8-7-14-30(33)35(41)37-32-16-9-15-31-29(32)18-19-36-31;3-1(4)2(5)6/h1-19,28,34,36,40H,20-25H2,(H,37,41);(H,3,4)(H,5,6) |
InChI 键 |
GPFZTJYNBOMKSU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C=CN4)O)C(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


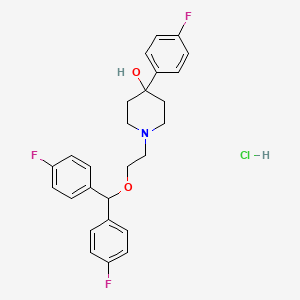
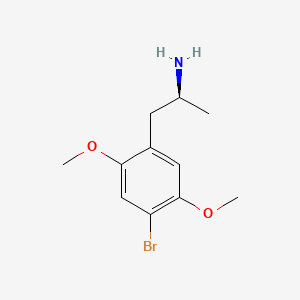
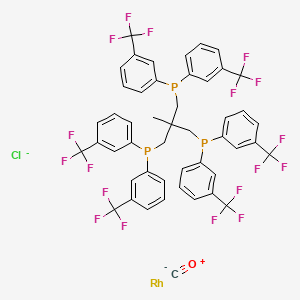
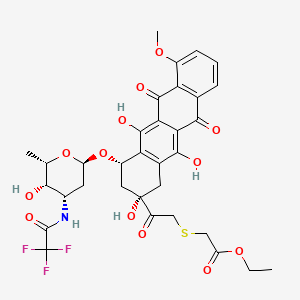
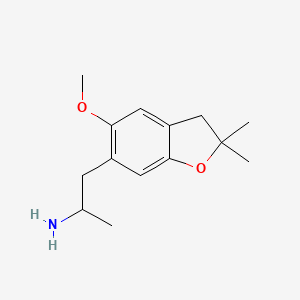
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
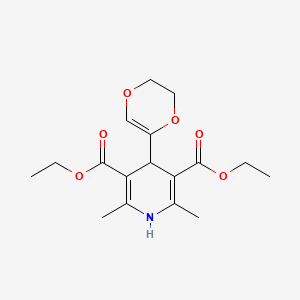
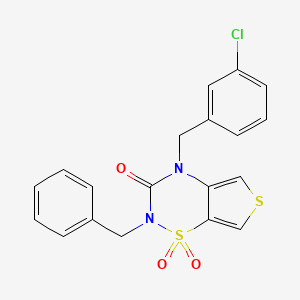
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
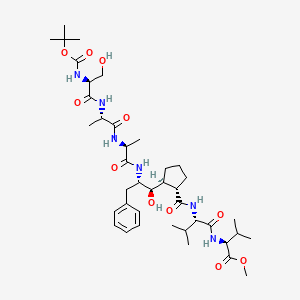
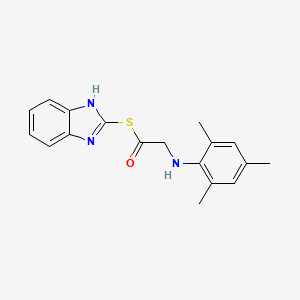
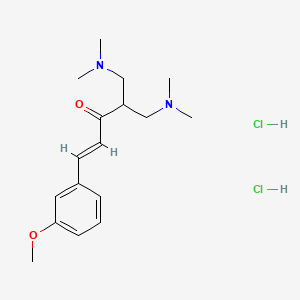

![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
